molecular formula C27H23NO B295186 N-benzhydryl-2,2-diphenylacetamide

N-benzhydryl-2,2-diphenylacetamide

Cat. No.: B295186
M. Wt: 377.5 g/mol
InChI Key: QBXRDPJUNOOKIT-UHFFFAOYSA-N
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Description

N-Benzhydryl-2,2-diphenylacetamide is a structurally complex amide derivative characterized by a central acetamide core substituted with two phenyl groups at the α-carbon and a benzhydryl (diphenylmethyl) group attached to the nitrogen atom. Its molecular formula is C21H19NO, with a molecular weight of 301.39 g/mol .

For example, 2,2-diphenylacetamide itself is synthesized from diphenylacetic acid and ammonia or via catalytic methods using metal-substituted polyoxometalates . The benzhydryl group is likely introduced through nucleophilic substitution or coupling reactions.

Applications this compound serves as a critical intermediate in the synthesis of pharmacologically active compounds. For instance, derivatives of 2,2-diphenylacetamide are precursors to drugs such as loperamide (an antidiarrheal agent) and darifenacin (a urinary antispasmodic) .

Properties

Molecular Formula

C27H23NO

Molecular Weight

377.5 g/mol

IUPAC Name

N-benzhydryl-2,2-diphenylacetamide

InChI

InChI=1S/C27H23NO/c29-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)28-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H,(H,28,29)

InChI Key

QBXRDPJUNOOKIT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of N-benzhydryl-2,2-diphenylacetamide and structurally related amides, focusing on molecular features, physicochemical properties, and applications.

Table 1: Comparative Data for this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Activities References
This compound C21H19NO 301.39 Benzhydryl-N, α-diphenyl substitution Pharmaceutical intermediate
N-Benzhydryl-2-chloroacetamide C15H14ClNO 259.73 Chlorine at α-carbon, benzhydryl-N Synthetic intermediate
N,N-Dimethyl-2,2-diphenylacetamide C16H17NO 239.31 N,N-dimethyl substitution, α-diphenyl Herbicide (e.g., Diuron)
N-Benzyl-2,2-diphenylacetamide C21H19NO 301.39 Benzyl-N, α-diphenyl substitution Potential drug candidate
2,2-Diphenylacetamide C14H13NO 211.26 Unsubstituted N-H, α-diphenyl Antimycobacterial agent intermediate

Structural and Functional Insights

N,N-Dimethyl-2,2-diphenylacetamide (C16H17NO) The N,N-dimethyl group reduces hydrogen-bonding capacity, increasing hydrophobicity. This property is exploited in herbicides like Diuron, where prolonged soil persistence is desirable .

N-Benzyl-2,2-diphenylacetamide (C21H19NO) The benzyl group may improve blood-brain barrier penetration compared to the benzhydryl analogue, making it a candidate for central nervous system-targeted drugs. No direct biological data are reported in the evidence .

2,2-Diphenylacetamide (C14H13NO) The unsubstituted amide nitrogen allows for hydrogen bonding, which may contribute to its role as an antimycobacterial intermediate. Its crystal structure reveals intermolecular N–H···O interactions stabilizing the lattice .

Research Findings and Trends

  • Crystallography : The crystal structure of 2,2-diphenylacetamide reveals a dihedral angle of 84.6°–85.0° between phenyl rings, with N–H···O hydrogen bonds forming an R2<sup>2</sup>(8) motif . Such structural insights guide the design of derivatives with optimized packing and stability.
  • Stereoselective Synthesis : Enantioselective reduction of α-keto amides (e.g., 2-oxo-N,2-diphenylacetamide) using Ru and Cu catalysts achieves up to 99% enantiomeric excess , highlighting methodologies applicable to this compound derivatives .

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